molecular formula C11H22N2O3 B13189216 Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(1-aminopropan-2-YL)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13189216
M. Wt: 230.30 g/mol
InChI Key: ZRKVAZQFNYPUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminopropyl chain, and a hydroxyazetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 1-aminopropan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the aminopropyl group may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl (1-aminopropan-2-yl)carbamate

Uniqueness

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-8(5-12)11(15)6-13(7-11)9(14)16-10(2,3)4/h8,15H,5-7,12H2,1-4H3

InChI Key

ZRKVAZQFNYPUBI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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